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molecular formula C22H20O4 B054618 2-(3,4-Bis(benzyloxy)phenyl)acetic acid CAS No. 1699-61-2

2-(3,4-Bis(benzyloxy)phenyl)acetic acid

Cat. No. B054618
M. Wt: 348.4 g/mol
InChI Key: KVAFNOAGIQWNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05047430

Procedure details

Potassium hydroxide (6.2 g) was added to a solution of benzyl 3,4-dibenzyloxyphenylacetate (16.0 g) in methanol (200 ml), followed by stirring at room temperature for 6 hours. The reaction mixture was adjusted to pH 4.0 with 5N hydrochloric acid solution. The solvent was distilled off and to the residue was added water. The precipitated crystal was collected by filtration, washed with water and dried to obtain as colorless crystal 3,4-dibenzyloxyphenylacetic acid (10.0 g).
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
benzyl 3,4-dibenzyloxyphenylacetate
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3]([O:10][C:11]1[CH:12]=[C:13]([CH2:25][C:26]([O:28]CC2C=CC=CC=2)=[O:27])[CH:14]=[CH:15][C:16]=1[O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl>CO>[CH2:3]([O:10][C:11]1[CH:12]=[C:13]([CH2:25][C:26]([OH:28])=[O:27])[CH:14]=[CH:15][C:16]=1[O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
benzyl 3,4-dibenzyloxyphenylacetate
Quantity
16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1OCC1=CC=CC=C1)CC(=O)OCC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off and to the residue
ADDITION
Type
ADDITION
Details
was added water
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1OCC1=CC=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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